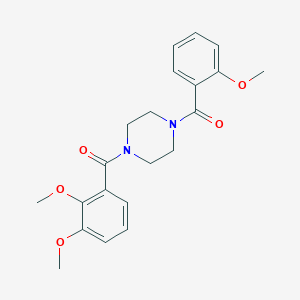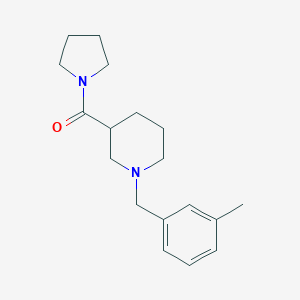![molecular formula C19H27BrN2O B247369 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247369.png)
1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane, also known as BZA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BZA is a member of the azepane family, which is a class of organic compounds that contain a seven-membered ring with a nitrogen atom.
Wirkmechanismus
1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane exerts its pharmacological effects by binding to specific receptors in the brain and peripheral tissues. 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane has a high affinity for dopamine D2 and serotonin 5-HT2A receptors, which are involved in the regulation of mood and behavior. 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane also has a high affinity for the mu-opioid receptor, which is involved in the regulation of pain. By binding to these receptors, 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane modulates the activity of neurotransmitters and other signaling molecules, resulting in its therapeutic effects.
Biochemical and Physiological Effects:
1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane has been shown to have a range of biochemical and physiological effects. In animal studies, 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane has been shown to decrease dopamine and serotonin turnover in the brain, suggesting that it may have a modulatory effect on these neurotransmitters. 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane has also been shown to decrease the release of glutamate, which is involved in the regulation of pain. Additionally, 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane has been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane is its high selectivity for specific receptors, which makes it a useful tool for studying the function of these receptors in vitro and in vivo. Additionally, 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane has a relatively long half-life, which allows for sustained pharmacological effects. However, one limitation of 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane is its low solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane. One area of interest is the development of 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane analogs with improved pharmacological properties, such as increased solubility or selectivity for specific receptors. Another area of interest is the investigation of 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane's effects on other neurotransmitter systems, such as the GABAergic or cholinergic systems. Additionally, further studies are needed to determine the safety and efficacy of 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane in humans, as well as its potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane involves the reaction of 2-bromobenzyl chloride with N-boc-3-piperidone in the presence of a base, followed by reduction with lithium aluminum hydride. The resulting product is then treated with sodium hydroxide to remove the Boc protecting group, yielding 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane in high purity.
Wissenschaftliche Forschungsanwendungen
1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane has been studied extensively due to its potential therapeutic applications in various diseases. One of the major areas of research is its use as an antipsychotic drug. 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane has been shown to have a high affinity for dopamine D2 and serotonin 5-HT2A receptors, which are involved in the regulation of mood and behavior. Studies have demonstrated that 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane has antipsychotic effects in animal models of schizophrenia, and it has been suggested that it may be a promising candidate for the treatment of this disorder.
Another area of research is the use of 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane as an analgesic drug. 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane has been shown to have a high affinity for the mu-opioid receptor, which is involved in the regulation of pain. Studies have demonstrated that 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane has potent analgesic effects in animal models of pain, and it has been suggested that it may be a promising candidate for the treatment of chronic pain.
Eigenschaften
Produktname |
1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane |
|---|---|
Molekularformel |
C19H27BrN2O |
Molekulargewicht |
379.3 g/mol |
IUPAC-Name |
azepan-1-yl-[1-[(2-bromophenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C19H27BrN2O/c20-18-10-4-3-8-16(18)14-21-11-7-9-17(15-21)19(23)22-12-5-1-2-6-13-22/h3-4,8,10,17H,1-2,5-7,9,11-15H2 |
InChI-Schlüssel |
YYMVVDYXESRLFA-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC=CC=C3Br |
Kanonische SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247287.png)
![4-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247291.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247292.png)

![2-(4-Chloro-phenoxy)-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B247294.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B247296.png)



![1-{[1-(2,4,5-Trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247303.png)
![3-(1-Piperidinylcarbonyl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B247305.png)

![1-{[1-(3-Methylbenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247308.png)
![1-{[1-(2-Methylbenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247309.png)